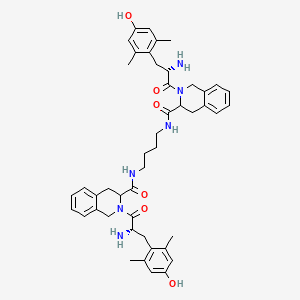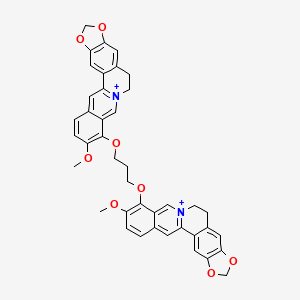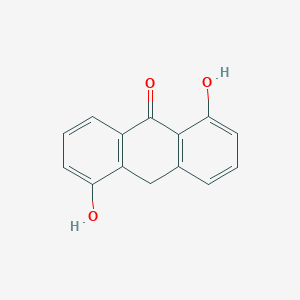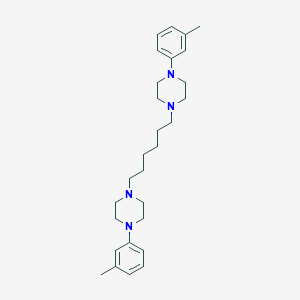![molecular formula C10H7N3O B10839832 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10839832.png)
1,3-Dihydro-imidazo[4,5-b]quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydro-imidazo[4,5-b]quinolin-2-one is a heterocyclic compound that belongs to the class of imidazoquinolines This compound is characterized by its fused ring structure, which includes both imidazole and quinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the efficient production of this compound.
化学反応の分析
Types of Reactions
1,3-Dihydro-imidazo[4,5-b]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, especially at the nitrogen atoms, can lead to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halides and alcohols are commonly used in substitution reactions under Mitsunobu conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, hydrogenated forms, and various substituted derivatives, depending on the reagents and conditions used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one involves its interaction with molecular targets such as enzymes and proteins. For example, as an ATM kinase inhibitor, it interferes with the DNA damage response pathway, enhancing the efficacy of DNA-damaging agents in cancer therapy . The compound’s structure allows it to bind selectively to the active sites of these targets, inhibiting their activity and leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
Imidazo[4,5-c]quinolin-2-one: Another compound with a similar fused ring structure but different substitution patterns.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: A related compound with a pyrroloquinoline core.
Uniqueness
1,3-Dihydro-imidazo[4,5-b]quinolin-2-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
特性
分子式 |
C10H7N3O |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
1,3-dihydroimidazo[4,5-b]quinolin-2-one |
InChI |
InChI=1S/C10H7N3O/c14-10-12-8-5-6-3-1-2-4-7(6)11-9(8)13-10/h1-5H,(H2,11,12,13,14) |
InChIキー |
BINWKEIURMBREF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



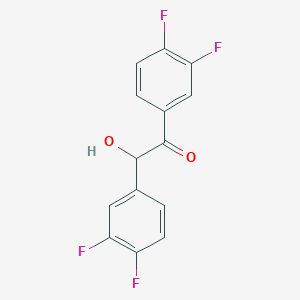
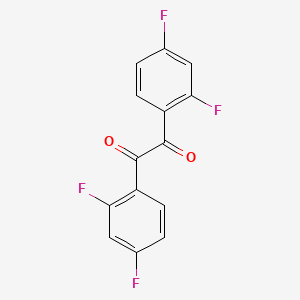
![3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol](/img/structure/B10839771.png)

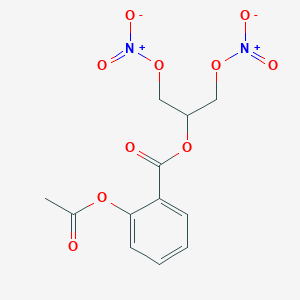

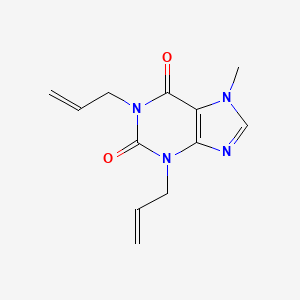
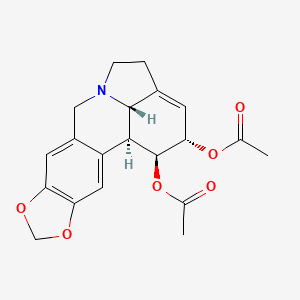
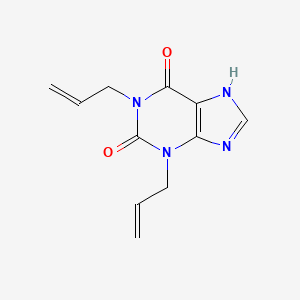
![1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione](/img/structure/B10839803.png)
